molecular formula C8H8N2O5 B1585232 4-Methoxy-3,5-dinitrotoluene CAS No. 29455-11-6

4-Methoxy-3,5-dinitrotoluene

Cat. No. B1585232
CAS RN: 29455-11-6
M. Wt: 212.16 g/mol
InChI Key: HVNUPXQONRHUOX-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dinitrotoluene is a chemical compound with the molecular formula C8H8N2O5 and a molecular weight of 212.16 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3,5-dinitrotoluene consists of a benzene ring with three substituents: a methoxy group (-OCH3) and two nitro groups (-NO2). The methoxy group is attached to the fourth carbon atom, while the nitro groups are attached to the third and fifth carbon atoms .


Physical And Chemical Properties Analysis

4-Methoxy-3,5-dinitrotoluene is a solid at room temperature . It has a melting point of 122.0 to 126.0 °C . It is soluble in toluene .

Scientific Research Applications

Biodegradation Pathways and Kinetics

4-Methoxy-3,5-dinitrotoluene, as part of the dinitrotoluenes family, is noted for its use in various industrial applications, notably in the synthesis of explosives. Its derivatives, including 2,4-dinitrotoluene (2,4-DNT), have been extensively studied for their environmental impact and biodegradation pathways. Rhodococcus pyridinivorans NT2, for instance, has been identified as a strain capable of degrading 2,4-DNT, demonstrating the potential of certain microorganisms to mitigate the environmental hazards of such compounds. This strain exhibits an elaborate defense mechanism against the oxidative stress caused by 2,4-DNT, involving alterations in cell structure and the production of biosurfactants and carotenoids. The biodegradation process involves intermediates like 2-amino-4-nitrotoluene and 2,4-diaminotoluene, highlighting the complex biochemical pathways involved in breaking down dinitrotoluenes (Kundu, Hazra, & Chaudhari, 2015).

Metabolic Pathways in Microorganisms

The metabolic pathways of dinitrotoluenes, including compounds similar to 4-Methoxy-3,5-dinitrotoluene, have been a subject of study in various microorganisms. For example, intestinal microorganisms from different species, including rats, mice, and humans, have shown the ability to metabolically transform 2,4-DNT under anaerobic conditions. This process involves a sequential reduction of nitro groups to amino groups, indicating a potential route for detoxification or transformation of such compounds within living organisms (Guest, Schnell, Rickert, & Dent, 1982).

Environmental Sensing and Detection

Innovations in sensor technology have also been explored for detecting nitroaromatic compounds like 4-Methoxy-3,5-dinitrotoluene. Research has led to the development of novel ZnO–Ag2O composite nanoflowers for the electrochemical sensing of 2,4-DNT. These sensors demonstrate high sensitivity and a low limit of detection, indicating their potential in environmental monitoring of nitroaromatic pollutants (Chakraborty et al., 2020).

Insights into Molecular Interactions

The understanding of molecular interactions of dinitrotoluenes on surfaces is crucial for sensing and degradation technologies. Studies involving TiO2 surfaces have provided insights into the adsorption behavior of these compounds, revealing the formation of specific molecular structures upon chemisorption. Such understanding can inform the design of better sensors and catalysts for environmental applications (Tao et al., 2013).

Safety And Hazards

4-Methoxy-3,5-dinitrotoluene is classified as a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .

Future Directions

While specific future directions for 4-Methoxy-3,5-dinitrotoluene are not available, research into nitrotoluene compounds continues to be an active area of study. For example, environmentally friendly sample pre-treatment methods for trace determination of nitrotoluene compounds in soil and water samples are being developed .

properties

IUPAC Name

2-methoxy-5-methyl-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-5-3-6(9(11)12)8(15-2)7(4-5)10(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNUPXQONRHUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293473
Record name 2,6-Dinitro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3,5-dinitrotoluene

CAS RN

29455-11-6
Record name 29455-11-6
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Record name 2,6-Dinitro-4-methylanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-3,5-dinitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Hu, JF Joung, JE Jeong, Y Jeong, HY Woo… - Sensors and Actuators B …, 2019 - Elsevier
2-(Benzothiazol-2-yl)pyren-1-ol (P3-NS) was developed as a excited-state intramolecular proton transfer (ESIPT)- based sensor for nitroaromatic compounds (NACs). Results of studies …
Number of citations: 25 www.sciencedirect.com

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